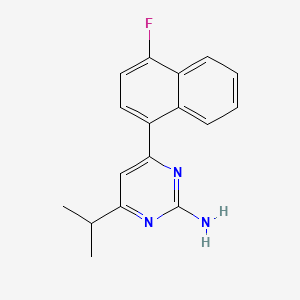

RS-127445

描述

属性

IUPAC Name |

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZQXCUPAJFVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941960 | |

| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-87-4 | |

| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199864-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199864874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-127445 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JAU3P8OBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of RS-127445: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4][5] With a nanomolar affinity for its target, this compound has proven to be an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[3][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional antagonism, and the underlying signaling pathways. Experimental protocols for key assays are described, and all quantitative data are summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human 5-HT2B receptor, as determined by radioligand binding assays.[1][6] It potently displaces [3H]-5-HT from human recombinant 5-HT2B receptors expressed in CHO-K1 cells.[1][7] The compound demonstrates remarkable selectivity, with an approximately 1000-fold lower affinity for other serotonin receptor subtypes, including 5-HT2A and 5-HT2C, as well as numerous other receptors and ion channels.[1][3][6][7] This high selectivity makes this compound a precise pharmacological tool for investigating 5-HT2B receptor function.

Table 1: Binding Affinity of this compound at the 5-HT2B Receptor

| Parameter | Value | Species/System | Reference |

| pKi | 9.5 ± 0.1 | Human recombinant 5-HT2B receptors in CHO-K1 cells | [1][7] |

| Ki | 0.3 nM | Human 5-HT2B Receptor | [8] |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay to determine the affinity of this compound for the 5-HT2B receptor typically involves the following steps:

-

Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor. This is achieved through homogenization and centrifugation of the cells.[9]

-

Incubation: The cell membranes are incubated with a fixed concentration of the radioligand, [3H]-5-HT (e.g., 0.2 nM), and varying concentrations of the competing ligand, this compound.[9]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 48°C) for a sufficient duration (e.g., 120 minutes) to reach equilibrium.[9]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.[9]

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.[9]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).[9] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-5-HT binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism

This compound acts as a "silent" antagonist, meaning it does not exhibit any detectable intrinsic agonist activity.[6] Instead, it potently blocks the functional responses induced by 5-HT and other 5-HT2B receptor agonists.[6] This has been demonstrated in various in vitro functional assays.

Inhibition of Inositol Phosphate Formation

The 5-HT2B receptor is a Gq/11-coupled receptor.[10][11] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] this compound effectively antagonizes 5-HT-evoked formation of inositol phosphates in HEK-293 cells expressing the human recombinant 5-HT2B receptor.[6]

Table 2: Functional Antagonism of this compound on Inositol Phosphate Formation

| Parameter | Value | Species/System | Reference |

| pKB | 9.5 ± 0.1 | HEK-293 cells expressing human 5-HT2B receptor | [6] |

Experimental Protocol: Inositol Phosphate Formation Assay

-

Cell Culture and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are incubated overnight with [3H]-myoinositol to label the cellular phosphoinositide pools.[9]

-

Pre-incubation: The cells are pre-incubated with this compound or vehicle for a defined period (e.g., 20 minutes) at 37°C.[9]

-

Stimulation: The cells are then stimulated with a 5-HT concentration that elicits a submaximal response (e.g., 10 nM) for a specific duration.[1][7]

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

-

Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

-

Data Analysis: The concentration-response curves for 5-HT in the presence of different concentrations of this compound are generated. The pKB value is determined using the Schild equation.

Inhibition of Intracellular Calcium Mobilization

The increase in IP3 levels following 5-HT2B receptor activation triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration ([Ca2+]i). This compound potently blocks 5-HT-evoked increases in [Ca2+]i in HEK-293 cells expressing the 5-HT2B receptor.[1][7]

Table 3: Functional Antagonism of this compound on Intracellular Calcium Mobilization

| Parameter | Value | Species/System | Reference |

| pIC50 | 10.4 ± 0.1 | HEK-293 cells expressing human 5-HT2B receptor | [1][7] |

Experimental Protocol: Intracellular Calcium Assay

-

Cell Loading: HEK-293 cells expressing the 5-HT2B receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Addition: this compound or vehicle is added to the cells.

-

Agonist Stimulation: The cells are then stimulated with 5-HT.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

-

Data Analysis: The pIC50 value, representing the concentration of this compound that causes a 50% inhibition of the 5-HT-induced calcium response, is calculated.

Antagonism in Tissue-Based Assays

The antagonist properties of this compound have also been confirmed in isolated tissue preparations. It effectively blocks 5-HT-evoked contraction of the rat isolated stomach fundus and (±)α-methyl-5-HT-mediated relaxation of the rat jugular vein, both of which are responses mediated by 5-HT2B receptors.[1][6]

Table 4: Functional Antagonism of this compound in Isolated Tissues

| Parameter | Value | Tissue | Reference |

| pA2 | 9.5 ± 1.1 | Rat isolated stomach fundus | [6] |

| pA2 | 9.9 ± 0.3 | Rat jugular vein | [1][6] |

Signaling Pathway

The mechanism of action of this compound is to competitively block the binding of serotonin to the 5-HT2B receptor, thereby preventing the initiation of the downstream signaling cascade.

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT2B receptor. Its mechanism of action involves the competitive blockade of serotonin binding, thereby inhibiting the Gq/11-mediated signaling cascade that leads to inositol phosphate production and intracellular calcium mobilization. The robust and well-characterized pharmacological profile of this compound makes it an essential research tool for investigating the diverse biological functions of the 5-HT2B receptor in both health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RS 127445 hydrochloride | 5-HT2B Receptors | Tocris Bioscience [tocris.com]

- 3. This compound [medbox.iiab.me]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

RS-127445: A Deep Dive into its Selectivity for the 5-HT2B Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the serotonin 5-HT2B receptor antagonist, RS-127445, with a specific focus on its selectivity for the 5-HT2B receptor over the closely related 5-HT2A and 5-HT2C subtypes. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the pharmacological profile of this compound.

Core Quantitative Data: Binding Affinities

This compound exhibits a high affinity for the human 5-HT2B receptor, with a pKi of 9.5.[1][2] Its selectivity for the 5-HT2B receptor is approximately 1000-fold higher compared to numerous other receptor and ion channel binding sites, including the 5-HT2A and 5-HT2C receptors.[1][2] The binding affinity of this compound is summarized in the table below.

| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT2B | Reference |

| 5-HT2B | 9.5 ± 0.1 | ~0.3 | - | [1][3] |

| 5-HT2A | <6.5 | >316 | ~1000-fold | [1] |

| 5-HT2C | <6.5 | >316 | ~1000-fold | [1] |

Functional Activity

In functional assays, this compound acts as a potent antagonist. In cells expressing human recombinant 5-HT2B receptors, it effectively antagonized 5-HT-evoked formation of inositol phosphates with a pKB value of 9.5 ± 0.1.[1] Furthermore, it potently blocked 5-HT-evoked increases in intracellular calcium, demonstrating a pIC50 of 10.4 ± 0.1.[1][4] this compound has shown no detectable intrinsic agonist activity in these assays.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standard in vitro pharmacological assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT2 receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for 5-HT2B, 5-HT2A, and 5-HT2C receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.[1]

-

Radioligand: [3H]-5-HT for 5-HT2B and 5-HT2C receptors; [3H]-ketanserin can be used for 5-HT2A receptors.

-

This compound (test compound).

-

Non-specific binding control: 10 μM methysergide.[1]

-

Assay buffer.

-

Glass fiber filters (GF/B or GF/C), pretreated with 0.1% polyethyleneimine.[1]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested, and cell membranes are prepared through homogenization and centrifugation cycles.[1]

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.[1]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize the Gq-mediated signaling of the 5-HT2B receptor.

Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT2B receptor.

Materials:

-

HEK-293 cells expressing the human 5-HT2B receptor.[1]

-

[3H]-myo-inositol.

-

5-HT (agonist).

-

This compound (antagonist).

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 resin.

Procedure:

-

Cell Labeling: HEK-293 cells are incubated with [3H]-myo-inositol, which gets incorporated into the cell membranes as phosphoinositides.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of 5-HT in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation: The [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).

-

Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the 5-HT-induced IP accumulation is analyzed using Schild regression to determine the pKB value. A pKB value is derived from the rightward shift in the 5-HT concentration-response curve caused by the antagonist.

Signaling Pathways

The 5-HT2 receptor subtypes (2A, 2B, and 2C) are all G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[3][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7]

While this is the primary signaling pathway, it is important to note that 5-HT2 receptors can also couple to other signaling cascades, and the precise downstream effects can be cell-type specific.

Conclusion

This compound is a highly potent and selective antagonist of the 5-HT2B receptor. Its approximately 1000-fold selectivity over the 5-HT2A and 5-HT2C subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of the 5-HT2B receptor. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the accurate interpretation of research findings and for the potential development of therapeutic agents targeting the 5-HT2B receptor.

References

- 1. This compound: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Tissue Distribution and Signaling of the 5-HT2B Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a crucial G protein-coupled receptor involved in a wide array of physiological and pathological processes. This document summarizes quantitative expression data, details experimental methodologies for its detection, and illustrates its key signaling pathways.

Tissue Expression of the 5-HT2B Receptor

The 5-HT2B receptor exhibits a widespread but varied expression pattern throughout the human body. Initially discovered in the stomach of rats, its presence has since been confirmed in numerous human tissues, where it plays significant roles in both the central and peripheral nervous systems.[1]

Quantitative mRNA Expression Data

The following tables summarize the messenger RNA (mRNA) expression levels of the HTR2B gene (encoding the 5-HT2B receptor) in various human tissues. The data is presented in normalized Transcripts Per Million (nTPM) from a consensus dataset combining the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, as well as in log copy numbers per 100 ng of total RNA from a study on the human gastrointestinal tract.

Table 1: HTR2B mRNA Expression in Human Tissues (HPA & GTEx Consensus)

| Tissue | nTPM |

| Colon | 15.8 |

| Small intestine | 11.9 |

| Esophagus | 8.8 |

| Stomach | 7.9 |

| Liver | 5.5 |

| Lung | 4.3 |

| Kidney | 3.9 |

| Heart muscle | 2.5 |

| Spleen | 2.3 |

| Pancreas | 2.1 |

| Brain (Cerebral Cortex) | 0.8 |

| Skeletal muscle | 0.7 |

Data sourced from the Human Protein Atlas, which provides a consensus dataset from HPA and GTEx.[2][3]

Table 2: 5-HT2B Receptor mRNA Expression in the Human Gastrointestinal Tract

| Tissue | Mean Log Copy Number (per 100 ng total RNA) |

| Oesophagus | ~4.5 |

| Stomach (Antrum) | ~4.6 |

| Stomach (Body) | ~4.7 |

| Stomach (Fundus) | ~4.8 |

| Stomach (Pylorus) | ~4.7 |

| Liver | ~4.5 |

| Pancreas | ~4.2 |

| Gallbladder | ~4.3 |

| Duodenum | ~4.8 |

| Jejunum | ~4.9 |

| Ileum | ~4.9 |

| Caecum | ~4.8 |

| Colon | ~5.0 |

| Rectum | ~4.9 |

Data adapted from a study by Grahame et al. There were no significant differences in mRNA expression levels between the different regions of the GI tract.[4]

Protein Expression and Localization

-

Central Nervous System (CNS): The 5-HT2B receptor is expressed in several brain regions, including the dorsal hypothalamus, frontal cortex, and medial amygdala.[1]

-

Cardiovascular System: It is found in cardiac valve leaflets, where it is crucial for maintaining their viability and efficiency.[1] Overexpression has been observed in failing human hearts.[1]

-

Gastrointestinal (GI) System: High levels of 5-HT2B receptor protein are found in the smooth muscle layers and myenteric nerve plexus of the colon.[4]

-

Liver: The receptor is expressed in the liver, with its mRNA being readily detectable.[5][6]

-

Lung: Expression has been noted in the lungs.[5]

-

Female Reproductive Tissues: The Human Protein Atlas reports high cytoplasmic and membranous expression in the cervix and endometrium.[7]

Experimental Protocols for 5-HT2B Receptor Detection

Accurate detection and quantification of the 5-HT2B receptor are essential for research and drug development. This section provides detailed methodologies for key experimental techniques.

Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of human HTR2B mRNA using SYBR Green-based qPCR.

-

Primary Antibodies:

-

Rabbit Polyclonal anti-5-HT-2B (Abcam, Cat. No. A14896): Recommended starting dilution of 1:1000. This antibody is a recombinant fusion protein. [8] * Rabbit Polyclonal anti-5HT2B Receptor/SR-2B (Thermo Fisher Scientific, Cat. No. BS-12050R): Recommended dilution of 1:500-1:2000. [9] * Rabbit Polyclonal anti-5-HT-2B (Antibodies.com, Cat. No. A97827): Recommended dilution of 1:500-1:1000. [10]* Protocol:

-

Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands using an imaging system. The expected molecular weight of the 5-HT2B receptor is approximately 54 kDa. [10]

-

Immunohistochemistry (IHC)

This protocol is for the localization of the 5-HT2B receptor in paraffin-embedded tissue sections.

-

Primary Antibodies:

-

Rabbit Polyclonal anti-5HT2B Receptor/SR-2B (Thermo Fisher Scientific, Cat. No. BS-12050R): Recommended dilution of 1:50-1:200 for paraffin-embedded sections. [9] * Rabbit Polyclonal anti-5-HT-2B (Antibodies.com, Cat. No. A97827): Recommended dilution of 1:50-1:100. [10]* Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-40 minutes.

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding by incubating with 5-10% normal goat serum for 30-60 minutes.

-

Primary Antibody Incubation: Incubate sections with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.

-

Washing: Wash sections three times with PBS.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a DAB substrate kit for color development.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Radioligand Binding Assay

This assay measures the binding of a radiolabeled ligand to the 5-HT2B receptor in membrane preparations.

-

Radioligand: [3H]-LSD is a commonly used radioligand for 5-HT2B receptor binding assays. [11][12]* Protocol:

-

Membrane Preparation: Homogenize tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-LSD (e.g., 0.2-0.7 nM for competition assays), and either buffer (for total binding), a competing unlabeled ligand (for competition assays), or a high concentration of a non-specific ligand (e.g., 10 µM mianserin) to determine non-specific binding.

-

Incubation: Incubate the plate at 37°C for 4 hours to reach equilibrium. [11] 4. Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value of the competing ligand and calculate the Ki using the Cheng-Prusoff equation.

-

Signaling Pathways of the 5-HT2B Receptor

The 5-HT2B receptor, like other members of the 5-HT2 family, primarily signals through the Gq/11 protein pathway. However, it can also engage β-arrestin-mediated signaling, leading to diverse cellular responses.

Gq/11 Signaling Pathway

Activation of the 5-HT2B receptor by an agonist leads to the coupling of the Gq/11 protein. This initiates a cascade of intracellular events.

Gq/11 Signaling Cascade

References

- 1. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 2. Tissue expression of HTR2B - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. HTR2B transcriptomics data - The Human Protein Atlas [proteinatlas.org]

- 4. 5-HT2B receptors play a key role in mediating the excitatory effects of 5-HT in human colon in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human serotonin 5-HT2B receptor: pharmacological link between 5-HT2 and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacology and distribution of human 5‐hydroxytryptamine2B (5‐HT2b) receptor gene products: comparison with 5‐HT2a and 5‐HT2c receptors | Semantic Scholar [semanticscholar.org]

- 7. HTR2B protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Anti-5-HT-2B Antibody (A14896) | Antibodies.com [antibodies.com]

- 9. 5HT2B Receptor/SR-2B Polyclonal Antibody (BS-12050R) [thermofisher.com]

- 10. Anti-5-HT-2B Antibody (A97827) | Antibodies.com [antibodies.com]

- 11. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Pharmacological Profile of RS-127445: A Selective 5-HT2B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RS-127445, chemically identified as 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the 5-HT2B receptor. This receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of biological processes, including cardiovascular function, gastrointestinal motility, and central nervous system regulation.[2][3] Consequently, the 5-HT2B receptor is a significant target for therapeutic intervention in conditions such as pulmonary hypertension and irritable bowel syndrome. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding and functional characteristics, selectivity, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been extensively quantified through a series of in vitro and in vivo studies. The data presented below summarizes its binding affinity, functional potency as an antagonist, and its selectivity for the 5-HT2B receptor over other serotonin receptor subtypes and various other molecular targets.

Table 1: Binding Affinity of this compound for the Human 5-HT2B Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| pKi | 9.5 ± 0.1 | CHO-K1 | [³H]-5-HT | [1][4] |

| Ki (nM) | 0.32 | CHO-K1 | [³H]-5-HT | [5][6] |

The pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity.

Table 2: Functional Antagonist Activity of this compound

| Assay | Parameter | Value | Cell Line/Tissue | Agonist | Reference |

| Inositol Phosphate Formation | pKB | 9.5 ± 0.1 | HEK-293 | 5-HT | [1] |

| Intracellular Calcium Mobilization | pIC50 | 10.4 ± 0.1 | HEK-293 | 5-HT | [1][7] |

| Rat Stomach Fundus Contraction | pA2 | 9.5 ± 1.1 | Rat Stomach Fundus | 5-HT | [1] |

| Rat Jugular Vein Relaxation | pA2 | 9.9 ± 0.3 | Rat Jugular Vein | (±)α-methyl-5-HT | [1] |

pKB is the negative logarithm of the antagonist's dissociation constant. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pA2 is a measure of antagonist potency.

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Fold Selectivity vs. 5-HT2B | Reference |

| 5-HT2A | >1000 | [1][4] |

| 5-HT2C | >1000 | [1][4] |

| 5-HT1A | ~1000 | [4] |

| 5-HT1B/D | ~1000 | [4] |

| 5-HT5 | ~1000 | [4] |

| 5-HT6 | ~1000 | [4] |

| 5-HT7 | ~1000 | [4] |

| Monoamine Uptake Site | ~1000 | [4] |

This compound has also been tested against a panel of over 100 other ion channels and receptor binding sites and demonstrated high selectivity for the 5-HT2B receptor.[1][7]

Signaling Pathways and Experimental Workflows

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily couples to the Gq/11 family of G proteins.[5][8] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates various cellular responses.

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique used to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Antagonistic Action of this compound

This compound acts as a competitive antagonist at the 5-HT2B receptor. It binds to the receptor at the same site as the endogenous agonist, serotonin (5-HT), but does not activate it. By occupying the binding site, this compound prevents 5-HT from binding and initiating the downstream signaling cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2B receptor.

1. Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2B receptor.[1][9]

-

Radioligand: [³H]-5-HT (Serotonin).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration of unlabeled 5-HT (e.g., 10 µM).

-

Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the 5-HT2B receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL of the membrane preparation.

-

50 µL of assay buffer (for total binding), non-specific binding control, or this compound at various concentrations.

-

50 µL of [³H]-5-HT at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled 5-HT) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to antagonize 5-HT-induced production of inositol phosphates, a downstream product of 5-HT2B receptor activation. The IP-One HTRF assay is a common method.

1. Materials:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2B receptor.[1]

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Assay Kit: IP-One HTRF® assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).

-

Stimulation Buffer: Typically contains LiCl to inhibit the degradation of inositol monophosphate (IP1).

2. Procedure:

-

Cell Seeding: Seed HEK-293 cells into a 384-well white microplate and incubate to allow for cell attachment.

-

Antagonist Addition: Prepare serial dilutions of this compound in stimulation buffer. Add the antagonist dilutions to the respective wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

-

Detection: Add the IP-One HTRF detection reagents (IP1-d2 and anti-IP1 cryptate in lysis buffer) to all wells. Incubate at room temperature for 1 hour, protected from light.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm following excitation at 320 nm.

3. Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data to the positive (5-HT alone) and negative (no 5-HT) controls.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the pKB value from the IC50 using the Schild regression analysis if a full dose-response curve to the agonist is performed in the presence of different concentrations of the antagonist.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by 5-HT.

1. Materials:

-

Cell Line: HEK-293 cells stably expressing the human 5-HT2B receptor.[1]

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Assay Buffer: Krebs-HEPES buffer or similar physiological salt solution.

2. Procedure:

-

Cell Seeding: Seed HEK-293 cells into a 96-well black-wall, clear-bottom plate and incubate overnight.

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer at 37°C for 30-60 minutes.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for a defined period.

-

Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence.

-

Agonist Addition: Inject a solution of 5-HT into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the log concentration of this compound.

-

Fit the data to a dose-response curve to calculate the IC50 value, from which the pIC50 can be derived.

Conclusion

This compound is a highly valuable pharmacological tool characterized by its nanomolar affinity and remarkable selectivity for the 5-HT2B receptor. As a potent antagonist, it effectively blocks the Gq-mediated signaling cascade initiated by serotonin, making it an ideal probe for elucidating the diverse functions of the 5-HT2B receptor in both health and disease. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this and other compounds targeting the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [medbox.iiab.me]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

RS-127445: A Technical Guide for Serotonin 5-HT2B Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-127445 is a potent and highly selective antagonist of the serotonin 5-HT2B receptor, an important member of the G-protein coupled receptor (GPCR) family.[1] Its high affinity and over 1000-fold selectivity against other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, make it an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT2B receptor.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed protocols for its application in in vitro assays.

Mechanism of Action

The 5-HT2B receptor primarily couples to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist at the 5-HT2B receptor, effectively blocking this signaling pathway and the subsequent cellular responses.

Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | pKi | Reference |

| 5-HT2B | 9.5 ± 0.1 | [1][2] |

| 5-HT2A | <6.5 | [1] |

| 5-HT2C | <6.5 | [1] |

| 5-HT1A | <6.5 | [1] |

| 5-HT1B/1D | <6.5 | [1] |

| 5-HT5 | <6.5 | [1] |

| 5-HT6 | <6.5 | [1] |

| 5-HT7 | <6.5 | [1] |

Table 2: Functional Potency of this compound

| Assay | Parameter | Value | Cell/Tissue Type | Reference |

| Inositol Phosphate Accumulation | pKB | 9.5 ± 0.1 | HEK-293 cells | [1][2] |

| Intracellular Calcium Mobilization | pIC50 | 10.4 ± 0.1 | HEK-293 cells | [1][2] |

| Rat Stomach Fundus Contraction | pA2 | 9.5 ± 1.1 | Rat isolated stomach fundus | [1] |

| Rat Jugular Vein Relaxation | pA2 | 9.9 ± 0.3 | Rat isolated jugular vein | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the antagonist properties of this compound at the 5-HT2B receptor.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2B receptor expressed in CHO-K1 cells.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2B receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

[3H]Serotonin ([3H]5-HT)

-

This compound

-

Non-specific competitor (e.g., 10 µM unlabeled serotonin)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Cell harvester

-

Scintillation counter and cocktail

Procedure:

-

Cell Membrane Preparation:

-

Culture CHO-K1 cells expressing the 5-HT2B receptor to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Add assay buffer to all wells.

-

For non-specific binding wells, add unlabeled serotonin to a final concentration of 10 µM.

-

Add serial dilutions of this compound to the competition wells.

-

-

Reaction:

-

Add the cell membrane preparation to each well.

-

Add [3H]5-HT to all wells at a concentration near its Kd.

-

Incubate the plate at 4°C for 120 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the ability of this compound to inhibit serotonin-induced IP accumulation in HEK-293 cells expressing the human 5-HT2B receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2B receptor

-

Cell culture medium (e.g., DMEM)

-

Assay buffer containing LiCl (e.g., 10 mM)

-

Serotonin (5-HT)

-

This compound

-

IP-One HTRF® assay kit or similar

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding:

-

Seed HEK-293 cells expressing the 5-HT2B receptor into a 96-well or 384-well white microplate and culture overnight.

-

-

Compound Pre-incubation:

-

Remove the culture medium and add assay buffer containing LiCl.

-

Add serial dilutions of this compound to the appropriate wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add serotonin to all wells (except for the basal control) at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP accumulation.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Incubate at room temperature for the recommended time, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the ratio of the acceptor and donor emission signals.

-

Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.

-

The pKB can be calculated from the IC50 value using the Schild equation if a competitive interaction is confirmed.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block serotonin-induced increases in intracellular calcium in HEK-293 cells expressing the human 5-HT2B receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2B receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Serotonin (5-HT)

-

This compound

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding:

-

Seed HEK-293 cells expressing the 5-HT2B receptor into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium-sensitive dye loading solution to each well.

-

Incubate for a specified time (e.g., 45-60 minutes) at 37°C, protected from light.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Pre-incubation:

-

Add serial dilutions of this compound to the appropriate wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's liquid handler to add serotonin at an EC80 concentration to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the log concentration of this compound to determine the pIC50 value.

-

Conclusion

This compound is a highly selective and potent 5-HT2B receptor antagonist that serves as a critical tool for investigating the diverse roles of this receptor in health and disease. Its well-characterized pharmacological profile and suitability for a range of in vitro assays make it an essential component of the toolkit for researchers in pharmacology, neuroscience, and drug discovery. The detailed protocols provided in this guide offer a solid foundation for the effective use of this compound in advancing our understanding of serotonin signaling.

References

The Discovery and Development of RS-127445: A Selective 5-HT2B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RS-127445, also known as MT-500, is a potent and highly selective antagonist of the serotonin 5-HT2B receptor.[1][2] With a high affinity (pKi of 9.5) and over 1,000-fold selectivity against other serotonin receptor subtypes, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT2B receptor.[3][4][5] This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its binding affinity, in vitro and in vivo functional activity, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this area.

Introduction

The serotonin 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological processes, including cardiovascular function, gastrointestinal motility, and central nervous system regulation.[6][7] The development of selective antagonists has been crucial in understanding the specific functions of this receptor. This compound, chemically identified as 2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine, was developed to be a bioavailable, high-affinity, and selective 5-HT2B receptor antagonist.[5] This guide details the key studies that have defined its pharmacological profile.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates nanomolar affinity for the human recombinant 5-HT2B receptor.[3][5] Its high selectivity is a key feature, showing approximately 1,000-fold lower affinity for other serotonin receptors, including the 5-HT2A and 5-HT2C subtypes.[1][2][3][5]

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Species/System | Reference |

| pKi | 9.5 ± 0.1 | Human recombinant 5-HT2B receptors in CHO-K1 cells | [3] |

| pKB | 9.5 ± 0.1 | Antagonism of 5-HT-evoked inositol phosphate formation in HEK-293 cells | [5] |

| pIC50 | 10.4 ± 0.1 | Inhibition of 5-HT-evoked increases in intracellular calcium in HEK-293 cells | [3] |

| pA2 | 9.5 ± 1.1 | Antagonism of 5-HT-evoked contraction of rat isolated stomach fundus | [5] |

| pA2 | 9.9 ± 0.3 | Antagonism of (±)α-methyl-5-HT-mediated relaxation of rat jugular vein | [3] |

Functional Antagonism

This compound acts as a "silent" antagonist, meaning it does not exhibit any intrinsic agonist activity.[5] It potently blocks the functional responses mediated by 5-HT2B receptor activation.

In Vitro Functional Activity:

-

Inositol Phosphate Formation: this compound effectively antagonizes 5-HT-evoked formation of inositol phosphates in HEK-293 cells expressing the human 5-HT2B receptor.[5]

-

Intracellular Calcium Mobilization: It potently blocks the increase in intracellular calcium concentrations induced by serotonin in HEK-293 cells expressing the 5-HT2B receptor.[3]

-

Isolated Tissue Preparations: In isolated rat stomach fundus, this compound antagonizes 5-HT-induced contractions.[5] Similarly, it blocks the relaxation of the rat jugular vein mediated by the 5-HT2B receptor agonist (±)α-methyl-5-HT.[3][5]

Pharmacokinetic Properties

Studies in rats have demonstrated that this compound is orally bioavailable and rapidly absorbed.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dose | Reference |

| Bioavailability | ~14% | Oral | 5 mg/kg | [3][5] |

| Bioavailability | ~60-62% | Intraperitoneal | 5 mg/kg | [3][5] |

| Time to Peak Plasma Concentration | 0.25 h | Oral | 5 mg/kg | [5] |

| Terminal Elimination Half-life | ~1.7 h | Intravenous, Intraperitoneal, Oral | 5 mg/kg | [3][5] |

| Protein Binding (Blood and Brain) | >98% | - | - | [3] |

Key Experimental Protocols

Radioligand Displacement Assay

Objective: To determine the binding affinity (pKi) of this compound for the 5-HT2B receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a fixed concentration of the radioligand [3H]-5-HT and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Formation Assay

Objective: To assess the antagonist effect of this compound on Gq-coupled 5-HT2B receptor signaling.

Methodology:

-

Cell Culture and Labeling: HEK-293 cells expressing the human 5-HT2B receptor are cultured and pre-labeled with [3H]-myo-inositol.

-

Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle, followed by stimulation with a fixed concentration of 5-HT.

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Separation: Anion exchange chromatography is used to separate the different inositol phosphate species.

-

Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

-

Data Analysis: The ability of this compound to inhibit 5-HT-stimulated inositol phosphate formation is quantified, and the pKB value is determined using Schild regression analysis.[5]

Signaling Pathways and Experimental Workflow

5-HT2B Receptor Signaling Pathway

The 5-HT2B receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initial step of this cascade by preventing the binding of serotonin to the receptor.

Caption: 5-HT2B receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound in a cell-based assay.

Caption: A generalized workflow for in vitro antagonist profiling of this compound.

Conclusion

This compound is a cornerstone tool for investigating the role of the 5-HT2B receptor. Its high affinity, selectivity, and oral bioavailability have enabled significant progress in understanding the receptor's function in both physiological and pathological contexts.[5] The detailed pharmacological data and experimental methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While it reached phase 1 clinical trials, development was discontinued for unknown reasons.[2] Nevertheless, its utility as a research compound remains undiminished.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2B Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RS-127445: A Selective 5-HT2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of RS-127445, a potent and selective antagonist of the serotonin 5-HT2B receptor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical Structure and Properties

This compound, with the IUPAC name 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine, is a synthetic molecule belonging to the naphthylpyrimidine class.[1][2] Its chemical structure is characterized by a central pyrimidine ring substituted with an amino group, an isopropyl group, and a fluoronaphthyl moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | [1][2] |

| Other Names | RS-127,445; MT 500 | [3][4] |

| CAS Number | 199864-87-4 (free base), 199864-86-3 (hydrochloride) | [1][3] |

| Molecular Formula | C17H16FN3 | [3][5] |

| Molecular Weight | 281.33 g/mol (free base), 317.79 g/mol (hydrochloride) | [1][3] |

| SMILES | CC(C)c1cc(-c2ccc(F)c3ccccc23)nc(N)n1 | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Insoluble in water. Soluble in DMSO (≥100 mg/mL), Ethanol (≥20.07 mg/mL).[3][5] | [3][5] |

Pharmacological Properties

This compound is a high-affinity antagonist of the 5-HT2B receptor, demonstrating over 1000-fold selectivity against other serotonin receptor subtypes.[6][8] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor.

Receptor Binding Affinity

The binding affinity of this compound to various serotonin receptors has been determined through radioligand binding assays.

Table 2: Receptor Binding Profile of this compound

| Receptor | pKi | Reference(s) |

| 5-HT2B | 9.5 ± 0.1 | [8][9] |

| 5-HT2A | < 6.5 | [8] |

| 5-HT2C | < 6.5 | [8] |

| 5-HT1A | < 6.0 | [8] |

| 5-HT1B/1D | < 6.0 | [8] |

| 5-HT5 | < 6.0 | [8] |

| 5-HT6 | < 6.0 | [8] |

| 5-HT7 | < 6.0 | [8] |

Functional Activity

The antagonist activity of this compound has been characterized in several functional assays, demonstrating its ability to block 5-HT-induced cellular responses.

Table 3: Functional Antagonist Potency of this compound

| Assay | Cell/Tissue | Parameter | Value | Reference(s) |

| Inositol Phosphate Formation | HEK-293 cells expressing human 5-HT2B receptors | pKB | 9.5 ± 0.1 | [8][9] |

| Intracellular Calcium Mobilization | HEK-293 cells expressing human 5-HT2B receptors | pIC50 | 10.4 ± 0.1 | [8][9] |

| Contraction of Rat Stomach Fundus | Rat isolated stomach fundus | pA2 | 9.5 ± 1.1 | [8][9] |

| Relaxation of Rat Jugular Vein | Rat isolated jugular vein | pA2 | 9.9 ± 0.3 | [8][9] |

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable.

Table 4: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg dose)

| Parameter | Oral Administration | Intraperitoneal Administration | Intravenous Administration | Reference(s) |

| Bioavailability | 14% | 60% | - | [7][8] |

| Peak Plasma Concentration Time (Tmax) | 0.25 h | 0.08 h | 0.08 h | [7][8] |

| Terminal Elimination Half-life (t1/2) | ~1.7 h | ~1.7 h | ~1.7 h | [7][8] |

| Plasma Protein Binding | >98% | >98% | >98% | [7] |

Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This compound acts as an antagonist, blocking the initial step of this cascade by preventing agonist binding to the 5-HT2B receptor.

Caption: 5-HT2B receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Bonhaus et al. (1999).[9]

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of this compound for the human 5-HT2B receptor.

Caption: Workflow for the radioligand binding assay.

Detailed Steps:

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells stably expressing the human 5-HT2B receptor are cultured in appropriate media.

-

Cells are harvested and homogenized in a buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.[9]

-

-

Binding Assay:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-5-HT (the radioligand) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

The plate is incubated to allow the binding to reach equilibrium.[9]

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.[9]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

-

Inositol Phosphate Formation Assay

This assay measures the ability of this compound to antagonize 5-HT-induced inositol phosphate production.

Detailed Steps:

-

Cell Culture and Labeling:

-

HEK-293 cells expressing the human 5-HT2B receptor are cultured.

-

The cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.[9]

-

-

Antagonist and Agonist Treatment:

-

The labeled cells are pre-incubated with varying concentrations of this compound or vehicle.

-

The cells are then stimulated with a fixed concentration of 5-HT to induce inositol phosphate production.[9]

-

-

Extraction and Separation of Inositol Phosphates:

-

The reaction is stopped by the addition of perchloric acid.

-

The inositol phosphates are separated from the free inositol and other cellular components using anion-exchange chromatography.[9]

-

-

Quantification and Data Analysis:

-

The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

-

The ability of this compound to inhibit the 5-HT-stimulated inositol phosphate accumulation is analyzed, and the pKB value is determined using the Schild equation.[9]

-

Intracellular Calcium Mobilization Assay

This protocol details the measurement of this compound's ability to block 5-HT-induced increases in intracellular calcium.

Detailed Steps:

-

Cell Culture and Dye Loading:

-

HEK-293 cells expressing the human 5-HT2B receptor are seeded in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[9]

-

-

Antagonist and Agonist Addition:

-

The dye-loaded cells are pre-incubated with various concentrations of this compound.

-

The cells are then challenged with 5-HT, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.[9]

-

-

Data Analysis:

-

The increase in fluorescence upon 5-HT stimulation corresponds to an increase in intracellular calcium concentration.

-

The concentration of this compound that inhibits 50% of the 5-HT-induced calcium response (IC50) is determined, and the pIC50 is calculated.[9]

-

Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

Detailed Steps:

-

Animal Dosing:

-

Blood Sampling:

-

Sample Analysis:

-

The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

-

Pharmacokinetic Analysis:

Conclusion

This compound is a highly potent and selective 5-HT2B receptor antagonist with demonstrated in vitro and in vivo activity. Its well-characterized pharmacological profile and oral bioavailability make it an invaluable research tool for elucidating the roles of the 5-HT2B receptor in various physiological and disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of colonic motility and defecation by this compound suggests an involvement of the 5-HT2B receptor in rodent large bowel physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developmentally regulated serotonin 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

RS-127445: A Technical Analysis of its Antagonistic Profile at the 5-HT2B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological characteristics of RS-127445, a potent and selective antagonist of the serotonin 5-HT2B receptor. The central focus of this document is to elucidate whether this compound acts as a competitive or non-competitive antagonist, a critical distinction in drug development and mechanistic studies. This guide synthesizes key findings from foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pharmacology.

Core Finding: Competitive Antagonism

The affinity of this compound, measured in functional antagonism studies (pKB), closely matches its binding affinity (pKi) determined through radioligand displacement assays, further strengthening the case for a competitive mechanism.[1]

While the majority of evidence points to competitive antagonism, it is noteworthy that some studies in isolated rat tissues (stomach fundus and jugular vein) observed that the inhibitory effects of this compound could not be fully surmounted by the agonist.[1] This could suggest a non-competitive component to its action in these specific preparations. However, the original researchers posited that this was more likely due to experimental conditions, specifically an insufficient time to reach steady-state equilibrium, rather than a true non-competitive mechanism.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of this compound with the 5-HT2B receptor.

Table 1: Binding Affinity and Functional Antagonism of this compound at the Human 5-HT2B Receptor

| Parameter | Value | Cell Line/Assay | Description | Reference |

| pKi | 9.5 ± 0.1 | CHO-K1 cells expressing human 5-HT2B receptors | A measure of the binding affinity of this compound for the receptor, determined by radioligand displacement. | [1][4] |

| pKB | 9.5 ± 0.1 | HEK-293 cells expressing human 5-HT2B receptors | A measure of the antagonist's potency in a functional assay (inositol phosphate formation). The close agreement with pKi supports competitive antagonism. | [1] |

| Schild Slope | 0.95 ± 0.23 | HEK-293 cells expressing human 5-HT2B receptors | The slope of the Schild plot. A value not significantly different from 1.0 is indicative of competitive antagonism. | [1] |

| pIC50 | 10.4 ± 0.1 | HEK-293 cells expressing human 5-HT2B receptors | The negative logarithm of the molar concentration of this compound that produces 50% inhibition of the 5-HT-evoked increase in intracellular calcium. | [1][4] |

Table 2: Functional Antagonism of this compound in Rat Tissues

| Parameter | Value | Tissue Preparation | Agonist Used | Reference |

| pA2 | 9.5 ± 1.1 | Rat isolated stomach fundus | 5-HT | [1] |

| pA2 | 9.9 ± 0.3 | Rat isolated jugular vein | (±)α-methyl-5-HT | [1] |

Key Experimental Protocols

The determination of this compound's antagonist profile relies on specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays cited.

Radioligand Binding Assay (for Ki Determination)

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2B receptor are cultured and harvested.

-

Cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

-

Binding Assay:

-

Membrane homogenates are incubated with a fixed concentration of a radiolabeled 5-HT2B receptor agonist (e.g., [3H]-5-HT).

-

Increasing concentrations of the unlabeled antagonist, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Counting:

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

-

Inositol Phosphate (IP) Formation Assay (for pKB and Schild Analysis)

-

Cell Culture and Labeling:

-

Human Embryonic Kidney (HEK-293) cells expressing the human 5-HT2B receptor are cultured in plates.

-

The cells are pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.

-

-

Antagonist and Agonist Treatment:

-

Cells are washed and then pre-incubated with various concentrations of this compound or vehicle for a defined period.

-

Following the pre-incubation, cells are stimulated with a range of concentrations of the agonist, 5-HT.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is terminated, and the cells are lysed.

-

The total [3H]-inositol phosphates are separated from other cellular components using anion-exchange chromatography.

-

The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis (Schild Regression):

-

Concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound are generated.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The pKB is determined from the x-intercept of the linear regression, and the slope of the line is calculated. A slope not significantly different from 1 indicates competitive antagonism.

-

Visualizing the Mechanisms